molecular formula C26H19F3N4O3 B11980072 (2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide

(2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide

Cat. No.: B11980072
M. Wt: 492.4 g/mol
InChI Key: LWLWZQADCJPSBN-JXAWBTAJSA-N
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Description

(2Z)-2-CYANO-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}-2-PROPENAMIDE is a complex organic compound with a unique structure that includes a cyano group, a pyrazole ring, and a trifluoromethyl-substituted furan ring

Preparation Methods

The synthesis of (2Z)-2-CYANO-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}-2-PROPENAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(2Z)-2-CYANO-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities, including anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Chemical Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, (2Z)-2-CYANO-N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}-2-PROPENAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C26H19F3N4O3

Molecular Weight

492.4 g/mol

IUPAC Name

(Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide

InChI

InChI=1S/C26H19F3N4O3/c1-16-23(25(35)33(32(16)2)20-9-4-3-5-10-20)31-24(34)18(15-30)14-21-11-12-22(36-21)17-7-6-8-19(13-17)26(27,28)29/h3-14H,1-2H3,(H,31,34)/b18-14-

InChI Key

LWLWZQADCJPSBN-JXAWBTAJSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C#N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N

Origin of Product

United States

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